molecular formula C15H13N5S B2980630 2-(((6-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine CAS No. 370586-66-6

2-(((6-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine

Cat. No. B2980630
CAS RN: 370586-66-6
M. Wt: 295.36
InChI Key: MPEREQDBVOMSQV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecule consists of three planar moieties. In the benzimidazole ring, the bond distances of N2—C2, N2—C8, N3—C1 and N3—C8 are in the range of 1.325 (2) to 1.393 (2) Å .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antiviral Activity

Imidazole derivatives, including our compound of interest, have demonstrated antiviral properties. Researchers have explored their potential against viruses such as HIV, herpes simplex, and influenza. The specific mechanism of action involves inhibition of viral enzymes or interference with viral replication. Further studies are needed to assess the efficacy of our compound in this context .

Anti-Tubercular Activity

Given the global health challenge posed by tuberculosis (TB), compounds with anti-tubercular activity are crucial. Our imidazole derivative could potentially inhibit Mycobacterium tuberculosis growth. Researchers have evaluated similar structures for their effectiveness against TB, and our compound warrants further investigation .

Anticancer Properties

Imidazoles have been studied extensively for their potential in cancer therapy. They can act as kinase inhibitors, affecting cell signaling pathways. Our compound may exhibit cytotoxic effects against cancer cells, making it a candidate for further preclinical and clinical evaluation .

Anti-Inflammatory Effects

Inflammation plays a role in various diseases, from autoimmune disorders to cardiovascular conditions. Imidazole-based compounds have shown promise as anti-inflammatory agents. Our compound could potentially modulate inflammatory pathways, providing therapeutic benefits .

Antioxidant Activity

Oxidative stress contributes to aging and various diseases. Imidazoles, including our compound, possess antioxidant properties. By scavenging free radicals, they may protect cells from damage. Investigating its antioxidant potential could yield valuable insights .

Anti-Ulcer Activity

Ulcers, particularly gastric ulcers, remain a health concern. Imidazole derivatives have been explored as potential anti-ulcer agents. Our compound might inhibit acid secretion or promote mucosal healing, offering relief to ulcer patients .

Future Directions

The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5S/c1-10-3-4-12-13(7-10)19-15(18-12)21-9-11-8-20-6-2-5-16-14(20)17-11/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEREQDBVOMSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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